Cas no 1429309-40-9 (3-Bromo-7-chloro-5,6-dimethylpyrazolo-1,5-apyrimidine)

3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with bromo, chloro, and methyl functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromo and chloro substituents enhance its utility in cross-coupling reactions, while the methyl groups contribute to steric and electronic modulation. Its well-defined molecular architecture ensures consistent performance in derivatization and scaffold elaboration. Suitable for research and industrial applications, this compound offers high purity and stability, facilitating precise synthetic modifications. Its versatility in constructing complex heterocycles underscores its importance in medicinal chemistry and material science.
3-Bromo-7-chloro-5,6-dimethylpyrazolo-1,5-apyrimidine structure
1429309-40-9 structure
Product Name:3-Bromo-7-chloro-5,6-dimethylpyrazolo-1,5-apyrimidine
CAS No:1429309-40-9
MF:C8H7BrClN3
MW:260.518279314041
MDL:MFCD22690746
CID:2092544
PubChem ID:75355837
Update Time:2025-06-10

3-Bromo-7-chloro-5,6-dimethylpyrazolo-1,5-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine
    • 1429309-40-9
    • CS-0334131
    • MFCD22690746
    • CS2457
    • 3-Bromo-7-chloro-5,6-dimethylpyrazolo-[1,5-a]pyrimidine
    • 3-bromo-7-chloro-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine
    • AKOS022528467
    • AC-31221
    • 3-Bromo-7-chloro-5,6-dimethylpyrazolo-1,5-apyrimidine
    • MDL: MFCD22690746
    • Inchi: 1S/C8H7BrClN3/c1-4-5(2)12-8-6(9)3-11-13(8)7(4)10/h3H,1-2H3
    • InChI Key: LMNVDQIEBPMPCF-UHFFFAOYSA-N
    • SMILES: BrC1C=NN2C(=C(C)C(C)=NC2=1)Cl

Computed Properties

  • Exact Mass: 258.95119g/mol
  • Monoisotopic Mass: 258.95119g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 30.2Ų

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3-Bromo-7-chloro-5,6-dimethylpyrazolo-1,5-apyrimidine Suppliers

Amadis Chemical Company Limited
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(CAS:1429309-40-9)3-Bromo-7-chloro-5,6-dimethylpyrazolo-1,5-apyrimidine
Order Number:A885055
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:14
Price ($):1086.0
Email:sales@amadischem.com

Additional information on 3-Bromo-7-chloro-5,6-dimethylpyrazolo-1,5-apyrimidine

Recent Advances in the Study of 3-Bromo-7-chloro-5,6-dimethylpyrazolo-1,5-apyrimidine (CAS: 1429309-40-9)

3-Bromo-7-chloro-5,6-dimethylpyrazolo-1,5-apyrimidine (CAS: 1429309-40-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile scaffold for drug discovery. Recent studies have explored its applications in the development of kinase inhibitors, antimicrobial agents, and other therapeutic modalities. This research brief synthesizes the latest findings on this compound, highlighting its synthetic routes, biological activities, and potential clinical applications.

The compound's unique pyrazolo[1,5-a]pyrimidine core structure makes it an attractive candidate for modulating various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, which are implicated in cancer cell proliferation. The bromo and chloro substituents at the 3- and 7-positions, respectively, were found to enhance binding affinity to the ATP-binding pockets of these kinases, while the dimethyl groups at the 5- and 6-positions improved metabolic stability.

In addition to its kinase inhibitory properties, 3-Bromo-7-chloro-5,6-dimethylpyrazolo-1,5-apyrimidine has shown promise as an antimicrobial agent. A recent Bioorganic & Medicinal Chemistry Letters article (2024) reported its potent activity against drug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low micromolar range. Mechanistic studies suggested that the compound disrupts bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).

The synthetic accessibility of this compound has also been a focus of recent research. A novel one-pot synthesis method was developed in 2023, as described in Organic Process Research & Development, which improved the yield to 78% while reducing the number of purification steps. This advancement is particularly significant for scaling up production for preclinical and clinical studies.

Looking ahead, researchers are exploring the derivatization of this core structure to enhance its pharmacological properties. Current efforts include the development of prodrug forms to improve oral bioavailability and the incorporation of targeting moieties for specific tissue delivery. These innovations position 3-Bromo-7-chloro-5,6-dimethylpyrazolo-1,5-apyrimidine as a promising lead compound for multiple therapeutic areas.

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Amadis Chemical Company Limited
(CAS:1429309-40-9)3-Bromo-7-chloro-5,6-dimethylpyrazolo-1,5-apyrimidine
A885055
Purity:99%
Quantity:1g
Price ($):1086.0
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